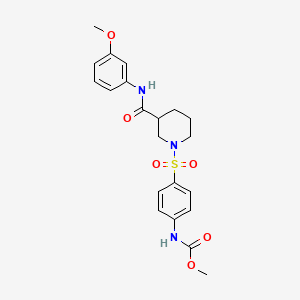

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known as Compound 1, is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a carbamate group, and a methoxyphenyl moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O6S, with a molecular weight of 447.51 g/mol. The compound features several functional groups that are pivotal in its biological interactions:

| Functional Group | Description |

|---|---|

| Piperidine | A six-membered ring containing nitrogen, often involved in biological activity. |

| Carbamate | An ester of carbamic acid that can influence solubility and reactivity. |

| Methoxyphenyl | A phenolic compound that may enhance lipophilicity and receptor binding. |

| Sulfonamide | A sulfonic acid derivative that can participate in various biochemical reactions. |

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells against oxidative stress, which is crucial for conditions like Alzheimer's disease.

- Antimicrobial Activity : Initial tests indicate that the compound possesses antimicrobial properties against various bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Interaction with specific receptors involved in cancer and neurodegenerative diseases is hypothesized to mediate its effects.

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

Another research effort investigated the neuroprotective effects of this compound on neuronal stem cells exposed to oxidative stress. The findings indicated a significant reduction in cell death and an increase in cell viability when treated with this compound compared to untreated controls.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperidine ring | Anticancer | Lacks methoxy group |

| Compound B | Sulfonamide | Antidepressant | Different aromatic substituents |

| Compound C | Carbamate | Antimicrobial | Different piperidine substitution |

This comparison highlights how the combination of functionalities in this compound may confer distinct biological activities not found in its analogs.

Properties

IUPAC Name |

methyl N-[4-[3-[(3-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-29-18-7-3-6-17(13-18)22-20(25)15-5-4-12-24(14-15)31(27,28)19-10-8-16(9-11-19)23-21(26)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVUDQULBWXRKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.